6-(4-Nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 6-(4-Nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13297476
InChI: InChI=1S/C10H6N6O4/c17-10(18)6-2-13-15-4-5(1-11-9(6)15)8-7(16(19)20)3-12-14-8/h1-4H,(H,12,14)(H,17,18)
SMILES: C1=C(C=NC2=C(C=NN21)C(=O)O)C3=C(C=NN3)[N+](=O)[O-]
Molecular Formula: C10H6N6O4
Molecular Weight: 274.19 g/mol

6-(4-Nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

CAS No.:

Cat. No.: VC13297476

Molecular Formula: C10H6N6O4

Molecular Weight: 274.19 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid -

Specification

Molecular Formula C10H6N6O4
Molecular Weight 274.19 g/mol
IUPAC Name 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Standard InChI InChI=1S/C10H6N6O4/c17-10(18)6-2-13-15-4-5(1-11-9(6)15)8-7(16(19)20)3-12-14-8/h1-4H,(H,12,14)(H,17,18)
Standard InChI Key WXRKKDNIWKAJDH-UHFFFAOYSA-N
SMILES C1=C(C=NC2=C(C=NN21)C(=O)O)C3=C(C=NN3)[N+](=O)[O-]
Canonical SMILES C1=C(C=NC2=C(C=NN21)C(=O)O)C3=C(C=NN3)[N+](=O)[O-]

Introduction

Structural Elucidation and Molecular Properties

Core Architecture

The compound features a pyrazolo[1,5-a]pyrimidine scaffold, a bicyclic system comprising a pyrazole fused to a pyrimidine ring. The pyrazole moiety at position 6 is substituted with a nitro group (-NO₂) at the 4-position, while the pyrimidine ring bears a carboxylic acid (-COOH) group at position 3 . The IUPAC name, 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, reflects this substitution pattern .

Key Structural Features:

  • Molecular Formula: C₁₀H₆N₆O₄ .

  • Molecular Weight: 274.19 g/mol .

  • SMILES: C1=C(C=NC2=C(C=NN21)C(=O)O)C3=C(C=NN3)[N+](=O)[O-] .

  • InChIKey: WXRKKDNIWKAJDH-UHFFFAOYSA-N .

Crystallographic and Conformational Insights

While crystallographic data for this specific compound are unavailable, related pyrazolo[1,5-a]pyrimidine derivatives exhibit monoclinic crystal systems (e.g., P2₁/c space group) with hydrogen-bonding networks stabilizing the lattice . For example, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid crystallizes with a water molecule, forming O–H···O and N–H···O interactions . Such data suggest that the title compound may adopt similar intermolecular interactions due to its carboxylic acid and nitro functional groups.

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions between β-enaminones and 3-aminopyrazoles . For 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a plausible route includes:

  • Cyclocondensation: Reacting a β-enaminone with a nitro-substituted 3-aminopyrazole under microwave-assisted conditions to form the pyrazolo[1,5-a]pyrimidine core .

  • Carboxylic Acid Introduction: Oxidation or hydrolysis of a pre-existing ester or nitrile group at position 3 .

Example Protocol:

A microwave-assisted reaction of ethyl 3-aminopyrazole-4-carboxylate with a nitro-substituted β-enaminone at 150°C for 20 minutes yields the ester intermediate, which is subsequently hydrolyzed using aqueous NaOH to afford the carboxylic acid derivative .

Challenges and Yield Optimization

  • Regioselectivity: The position of nitro group substitution on the pyrazole ring is critical. Steric and electronic factors favor substitution at the 4-position .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is commonly employed to isolate the product . Reported yields for analogous compounds range from 60–85% .

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (DMSO-d₆): Signals for pyrimidine protons appear at δ 8.5–9.3 ppm, while pyrazole protons resonate at δ 7.2–8.0 ppm. The carboxylic acid proton is observed as a broad peak at δ 12–13 ppm .

  • ¹³C NMR: The carbonyl carbon (COOH) appears at δ 165–170 ppm, and nitro group-bearing carbons resonate at δ 140–150 ppm.

Infrared (IR) Spectroscopy:

  • Strong absorption bands at 1710 cm⁻¹ (C=O stretch) and 1530 cm⁻¹ (asymmetric NO₂ stretch).

Mass Spectrometry:

  • ESI-MS: [M+H]⁺ peak at m/z 275.1, consistent with the molecular formula C₁₀H₇N₆O₄⁺.

X-ray Diffraction (Hypothetical Analysis)

Although no crystallographic data exist for this compound, analogous structures (e.g., 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid) exhibit bond lengths of 1.34–1.41 Å for C–N in the pyrazole ring and 1.23 Å for C=O in the carboxylic acid group .

Biological and Pharmacological Relevance

Antimicrobial Properties

The nitro group enhances redox cycling, potentially conferring antibacterial and antifungal activity. Related compounds exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans.

Applications in Materials Science

Fluorescent Probes

Pyrazolo[1,5-a]pyrimidines exhibit large Stokes shifts (Δλ > 100 nm) and quantum yields up to 44%, making them candidates for bioimaging . The nitro group in this compound may modulate electron-withdrawing effects, altering emission profiles.

Optoelectronic Materials

The conjugated π-system and polar functional groups suggest utility in organic light-emitting diodes (OLEDs) or sensors. Theoretical calculations predict a HOMO-LUMO gap of ~3.5 eV, suitable for visible-light absorption .

Future Research Directions

  • Crystallography: Resolve single-crystal structures to confirm regiochemistry and intermolecular interactions.

  • Biological Screening: Evaluate kinase inhibition, antimicrobial, and anticancer activities in vitro and in vivo.

  • Material Optimization: Tune fluorescence properties via substituent modification for sensor applications.

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